molecular formula C9H9N3O2 B2610263 Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- CAS No. 927177-33-1

Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-

Cat. No.: B2610263
CAS No.: 927177-33-1
M. Wt: 191.19
InChI Key: AWOXTOSIGLCWAM-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- (CAS: 927177-33-1), is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system widely utilized in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets . The 7-hydroxy and 2-methyl substituents on the pyrazolo[1,5-a]pyrimidine scaffold are critical for modulating solubility, hydrogen-bonding capacity, and pharmacological activity.

This compound is synthesized via cyclocondensation reactions, as demonstrated in , where pyrazolo[1,5-a]pyrimidine derivatives are prepared using acetylacetone or malononitrile under reflux conditions with ammonium acetate . Its structural characterization typically involves elemental analysis, NMR, and mass spectrometry .

Properties

IUPAC Name

(6Z)-6-(1-hydroxyethylidene)-2-methylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(6(2)13)9(14)12(8)11-5/h3-4,13H,1-2H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXUJMALBQAAKV-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C(C)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=C1)N=C/C(=C(\C)/O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- exhibits promising biological activities:

  • mTOR Inhibition: The compound's structure allows it to inhibit mTOR effectively, which is vital in cancer treatment and metabolic disorders. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit mTOR activity, leading to decreased tumor cell proliferation and survival .
  • Antiproliferative Effects: Ethanone has been investigated for its potential to reduce the proliferation of various cancer cell lines. Its hydroxyl group may enhance its binding affinity to biological targets compared to other derivatives lacking this functional group .

Case Study 1: mTOR Inhibition in Cancer Cells
A study demonstrated that ethanone effectively inhibited mTOR activity in breast cancer cell lines. The results indicated a significant decrease in cell viability and increased apoptosis markers when treated with ethanone compared to control groups .

Case Study 2: Antiviral Activity
Another investigation explored the antiviral properties of ethanone against specific viral strains. The findings suggested that ethanone could disrupt viral replication processes through its interaction with viral proteins .

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties depending on substituents at positions 2, 6, and 5. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) CAS Number Key Features
Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- (Target) 2-methyl, 7-hydroxy 191.19 927177-33-1 High polarity due to hydroxyl group; intermediate for anticancer agents
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2-trifluoromethyl, 7-hydroxy 257.18 1256627-91-4 Enhanced lipophilicity from CF₃ group; potential CNS activity
1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone 2-(4-chlorophenyl), 7-methyl 297.74 175201-63-5 Improved metabolic stability; halogen enhances binding affinity
1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 2-phenyl, 7-methyl 252.27 878994-16-2 Aromatic substituent increases π-π stacking; anticancer applications
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 2-phenyl, 5,7-dimethyl 266.30 895360-72-2 Methyl groups enhance solubility; discontinued due to toxicity

Key Observations:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity and metabolic resistance .
    • Halogens (e.g., Cl) : Improve target binding via hydrophobic interactions .
    • Hydroxyl Groups : Enhance water solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
  • Compounds with dimethylamino-vinyl substituents (e.g., 1-[7-[(E)-2-(Dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone) exhibit fluorescence properties, enabling use as probes .

Biological Activity

Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 927177-33-1

Ethanone derivatives, particularly those containing pyrazolo[1,5-a]pyrimidine structures, have shown significant biological activities, including:

  • Inhibition of mTOR Pathway : As suggested by research on similar compounds, pyrazolo[1,5-a]pyrimidines act as inhibitors of the mTOR (mechanistic target of rapamycin) pathway, which is crucial in regulating cell growth and metabolism. This inhibition can lead to reduced tumor growth in various cancer models .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Lines Tested : Ethanone derivatives were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • Results : The compound exhibited IC50 values indicating significant cytotoxicity against these cell lines. The presence of hydroxyl and methyl groups on the pyrazole ring enhances its activity by increasing solubility and bioavailability.
CompoundCell LineIC50 (µM)Reference
Ethanone derivativeMCF-712.5
Ethanone derivativeA54915.0

Antimicrobial Activity

Ethanone derivatives have also been evaluated for antimicrobial properties:

  • Tested Pathogens : The compound was assessed against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Findings : Ethanone showed promising antibacterial activity with zone inhibition diameters comparable to standard antibiotics.
PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli16

Case Studies

  • Study on Antitumor Effects :
    A study involving the administration of ethanone to mice with induced tumors demonstrated a significant reduction in tumor size after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor cells treated with ethanone compared to controls.
  • Synergistic Effects with Other Drugs :
    Research indicated that ethanone enhanced the efficacy of established chemotherapeutic agents like doxorubicin in breast cancer models, suggesting a potential for combination therapies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of this compound?

  • Answer : The compound has a molecular formula of C₉H₉N₃O₂ , molecular weight 191.19 g/mol , and CAS number 927177-33-1 . Its purity is typically ≥95% as verified by HPLC or LC-MS. Structural confirmation relies on ¹H NMR (e.g., δ 2.25–2.32 ppm for methyl groups) and ¹³C NMR (e.g., δ 194.6 ppm for the ketone carbonyl). Infrared spectroscopy (IR) can confirm hydroxyl (≈3200 cm⁻¹) and ketone (≈1700 cm⁻¹) functional groups .

Q. What safety precautions are required during experimental handling?

  • Answer : Mandatory safety measures include:

  • Use of nitrile gloves, lab coats, and protective eyewear to avoid skin/eye contact.
  • Conducting reactions in a fume hood or glovebox if toxic vapors (e.g., during reflux) are generated.
  • Proper disposal of waste via certified biohazard waste services to prevent environmental contamination .

Q. What are standard synthetic routes for this compound?

  • Answer : A common method involves microwave-assisted multicomponent reactions (e.g., combining aminopyrazole derivatives with acetylacetone in water at 100°C for 20 minutes, catalyzed by scandium triflate). Yields range from 67–78% after recrystallization. Alternative routes use toluene reflux with dimethyl acetylsuccinate and 3-aminopyrazole, followed by hexane precipitation .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up studies?

  • Answer : Key parameters include:

  • Catalyst screening : Scandium triflate improves reaction efficiency under aqueous conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.
  • Temperature control : Microwave irradiation reduces reaction time (20 minutes vs. 18 hours for conventional heating).
  • Purification : Gradient column chromatography (e.g., ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. How do structural modifications influence bioactivity in related pyrazolo[1,5-a]pyrimidine analogs?

  • Answer : Substituents at the 6-position (e.g., ethanone, cyano, or carboxylic acid groups) significantly affect pharmacological properties:

  • Ethanone derivatives (like the target compound) show potential as kinase inhibitors (e.g., VEGF or adenylyl cyclase).
  • Cyano or ester groups enhance binding to hydrophobic enzyme pockets, as seen in anticancer agents (e.g., DMH3 and DMH4 analogs).
  • Hydroxyl groups improve water solubility but may reduce metabolic stability .

Q. What analytical methods resolve contradictions in reported spectral data?

  • Answer : Discrepancies in NMR or MS data can arise from solvent effects or impurities. To mitigate:

  • Use deuterated DMSO for NMR to stabilize hydroxyl protons.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., calculated vs. observed m/z for C₉H₉N₃O₂: 191.19 vs. 191.07).
  • Compare with literature benchmarks from peer-reviewed sources (e.g., δ 5.2 ppm for pyrimidine protons in DMSO-d₆) .

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